5-amino-2-(2,6-difluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a compound that belongs to the class of isoindoline derivatives, known for their diverse biological activities. This compound is characterized by the presence of an amino group and a difluorophenyl moiety, which contribute to its potential pharmacological properties. The molecular formula of this compound is , and its molecular weight is approximately 274.24 g/mol .
5-amino-2-(2,6-difluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione falls under the category of heterocyclic compounds, specifically isoindoles. These compounds are studied for their roles in medicinal chemistry and drug development due to their ability to interact with biological systems effectively.
The synthesis of 5-amino-2-(2,6-difluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the isoindole framework.
Technical Details:
The molecular structure of 5-amino-2-(2,6-difluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione features a bicyclic isoindole core with an amino group at the 5-position and a difluorophenyl substituent at the 2-position.
O=C(C1=C(C(=O)N)C=CC(N)=C1)N(C(F)=CC=C(C)F)=C
KYSFLKKSMMPIBJ-UHFFFAOYSA-N
The compound can undergo various chemical reactions typical for isoindoles:
Technical Details:
The mechanism of action for 5-amino-2-(2,6-difluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
Chemical properties can be further analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity .
5-amino-2-(2,6-difluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific applications:
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 21416-85-3
CAS No.: 29733-86-6